3-Quinolinecarbonitrile - 34846-64-5

3-Quinolinecarbonitrile

Catalog Number: EVT-310418
CAS Number: 34846-64-5
Molecular Formula: C10H6N2
Molecular Weight: 154.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Quinolinecarbonitrile, also known as quinoline-3-carbonitrile, is a heterocyclic organic compound featuring a quinoline core with a carbonitrile group attached at the 3-position. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This molecule serves as a crucial building block and scaffold in organic synthesis, especially for developing novel bioactive compounds. [, , , , , , , , , , , , , , , , , , , , ] The interest in 3-quinolinecarbonitrile stems from its versatility in forming derivatives with diverse biological activities.

Synthesis Analysis
  • Cyclization of Cyanoacetamides: This method involves reacting optionally substituted anilines with cyanoacetamides in the presence of a trialkyl orthoformate and an alcoholic solvent. [, ] Subsequent reaction with phosphorus oxychloride in acetonitrile, butyronitrile, toluene, or xylene, with or without a catalyst, yields the desired 4-amino-3-quinolinecarbonitrile derivatives. [, ]

  • Plasma Polymerization: 3-quinolinecarbonitrile can be polymerized into thin films using plasma polymerization. [, ] This method opens the π bonds of the C≡N group, forming conjugated C=N bonds in the resulting polymer. []

  • Multistep Synthesis: More complex 3-quinolinecarbonitrile derivatives, like those containing specific substituents at the 7-position, may require multistep syntheses involving various reactions such as Stille, Heck, or Sonogashira couplings. [, , , , ]

Molecular Structure Analysis

The core structure of 3-quinolinecarbonitrile consists of a fused benzene and pyridine ring, forming the quinoline framework, with a carbonitrile (-C≡N) group attached at the 3-position. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This core structure allows for various modifications and substitutions at different positions, leading to a diverse range of derivatives with altered biological activities. [, , , , , , , , , ]

Computational methods such as quantitative structure-activity relationship (QSAR) studies and molecular modeling have been utilized to investigate the relationship between the structure of 3-quinolinecarbonitrile derivatives and their biological activities, aiding the design of novel and potent inhibitors. [, , , ]

Mechanism of Action
  • Kinase Inhibition: Many 4-anilino-3-quinolinecarbonitrile derivatives exhibit potent inhibitory activity against various protein kinases, including Src, Abl, EGFR, HER-2, and MEK. [, , , , , , , , , , , , , , , ] These compounds act as ATP-competitive inhibitors, blocking the kinase's catalytic activity by competing with ATP for binding to the active site. [, , ]

  • Nitric Oxide Synthase (NOS) Inhibition: Some 4-heteroarylamino-3-quinolinecarbonitriles have been identified as dual inhibitors of both Src kinase and NOS. [] By inhibiting these enzymes, these compounds can potentially block multiple signaling pathways involved in tumorigenesis. []

  • Rev Function Inhibition: Certain 3-quinolinecarbonitrile derivatives, such as 4-amino-6-methoxy-2-(trifluoromethyl)-3-quinolinecarbonitrile, have shown the ability to inhibit HIV replication by interfering with the function of the Rev protein. [] These compounds likely bind to the Rev response element (RRE) on the viral RNA, disrupting the Rev/RRE interaction essential for viral replication. []

Physical and Chemical Properties Analysis
  • Solubility: The solubility of 3-quinolinecarbonitrile derivatives varies depending on the nature and position of the substituents. [, , ] Water-solubilizing groups like amines can be incorporated into the molecule to enhance its solubility for biological applications. []

  • Crystal Structures: Different crystalline forms of 3-quinolinecarbonitrile derivatives have been reported, including anhydrous forms and hydrates. [] The crystal structure can influence the compound's physical properties and its bioavailability. []

Applications
  • Kinase Inhibitor Development: 3-Quinolinecarbonitrile has been extensively explored for designing potent and selective inhibitors targeting various protein kinases involved in cancer, osteoporosis, and other diseases. [, , , , , , , , , , , , , , , , ] For instance, the compound Bosutinib (SKI-606), a 4-anilino-3-quinolinecarbonitrile derivative, is a dual Src/Abl kinase inhibitor currently in clinical trials for cancer treatment. [, , ]

  • Antimicrobial Agent Development: Some 3-quinolinecarbonitrile derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. [, ] The incorporation of specific substituents can enhance the antimicrobial properties of these compounds. [, ]

  • Antiviral Agent Development: Certain 3-quinolinecarbonitrile derivatives have shown promising activity against HIV by inhibiting Rev function. [] This finding highlights the potential of this scaffold for developing novel antiviral therapies.

  • Material Science: The plasma polymerization of 3-quinolinecarbonitrile can produce thin films with interesting optical properties, making them potentially suitable for applications in LEDs and photodiode devices. [, ]

Future Directions
  • Expanding the Chemical Space: Exploring novel synthetic methods and substitution patterns to generate a wider array of derivatives with diverse biological activities. [, , , , ]

  • Targeting New Therapeutic Areas: Investigating the potential of 3-quinolinecarbonitrile derivatives in treating other diseases beyond cancer and osteoporosis, such as inflammatory diseases, neurological disorders, and infectious diseases. [, ]

  • Improving Pharmacokinetic Properties: Optimizing the structure of 3-quinolinecarbonitrile derivatives to enhance their absorption, distribution, metabolism, and excretion properties for improved drug development. [, ]

  • Investigating Mechanism of Action: Further studies are needed to fully elucidate the precise mechanisms of action of various 3-quinolinecarbonitrile derivatives, especially their interaction with specific targets and downstream signaling pathways. [, , , ]

  • Developing Novel Applications: Exploring the potential of 3-quinolinecarbonitrile in materials science and other fields beyond drug development. [, , ]

4-(3-Bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile

  • Compound Description: This compound is an epidermal growth factor receptor tyrosine kinase (EGFR) inhibitor derived from the structural elaboration of the early EGFR inhibitor PD-153035. []
  • Relevance: This compound shares the core 3-quinolinecarbonitrile structure with the target compound, highlighting the use of this scaffold in developing kinase inhibitors. Replacing the hydrogen at the 4-position of 3-quinolinecarbonitrile with an aniline group, as seen in this compound, is a common modification for altering kinase specificity. []

4-Anilino-3-quinolinecarbonitriles

  • Compound Description: This represents a class of compounds with a 4-anilino substituent on the 3-quinolinecarbonitrile core. These compounds exhibit various kinase inhibitory activities depending on the substituents on the aniline ring. []

EKB-569

  • Compound Description: This is an irreversible EGFR inhibitor derived from the 3-quinolinecarbonitrile template and has entered clinical trials for cancer treatment. []

Benzo[g]quinoline-3-carbonitriles

  • Compound Description: This class of compounds represents tricyclic analogs of the 3-quinolinecarbonitrile core, showing potent kinase inhibitory activity. []

7-Thiophene or phenyl substituted 3-quinolinecarbonitriles

  • Compound Description: These derivatives of 3-quinolinecarbonitrile, featuring either a thiophene or phenyl group at the 7-position, exhibit potent Src kinase inhibitory activity. []

4-Amino-3-quinolinecarbonitrile

  • Compound Description: This compound serves as a key intermediate in synthesizing 7-substituted-3-quinolinecarbonitriles, which are potent inhibitors of protein kinases. []
  • Relevance: This compound represents a direct synthetic precursor to various 3-quinolinecarbonitrile derivatives with significant therapeutic potential in treating cancer by inhibiting specific protein kinases. [, ]

7-Fluoro-4-oxo-1,5-dihydro-3-quinolinecarbonitrile

  • Compound Description: This compound acts as a crucial intermediate in a three-step synthesis of 7-substituted-3-quinolinecarbonitriles. []

2-Chloro-4-piperidino-3-quinolinecarbonitrile

  • Compound Description: This compound was utilized in a study exploring novel nucleophilic substitutions in the quinoline system, leading to the synthesis of new quinolinones and pyrazolo[4,3-c]quinolines. []

4-Piperidino-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

  • Compound Description: Similar to compound 8, this compound was also employed in the study of novel nucleophilic substitutions in the quinoline system, contributing to the synthesis of novel quinolinones and pyrazolo[4,3-c]quinolines. []

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile (SKI-606, Bosutinib)

  • Compound Description: This compound is a potent dual inhibitor of Src and Abl kinases and is currently in clinical trials for treating solid tumors. [, , , ]

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[4-(4-methypiperazin-1-yl)but-1-ynyl]-3-quinolinecarbonitrile (SKS-927)

  • Compound Description: Similar to SKI-606, SKS-927 is another potent Src kinase inhibitor that exhibits neuroprotective effects in rodent models of cerebral ischemia. []

7-(Aryl/heteroaryl-2-ylethynyl)-4-phenylamino-3-quinolinecarbonitriles

  • Compound Description: This series of compounds features an ethynyl group at the 7-position substituted with a pyridine, phenyl, or thiophene ring containing basic water-solubilizing groups. They were evaluated as Src kinase inhibitors. []

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles

  • Compound Description: This series of compounds explores the replacement of the 7-alkoxy group in SKI-606 with various furan substituents while maintaining the 4-(2,4-dichloro-5-methoxyanilino) group. These compounds showed potent Src kinase inhibitory activity. []

7-Alkoxy-4-heteroarylamino-3-quinolinecarbonitriles

  • Compound Description: This series was designed as dual inhibitors of c-Src kinase and nitric oxide synthase (NOS), aiming to block multiple signaling pathways in cancer therapy. They feature various heteroaryl groups at the 4-position and alkoxy groups at the 7-position of the 3-quinolinecarbonitrile core. []

7-Ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles

  • Compound Description: These compounds explore the introduction of ethenyl and ethynyl groups at the 7-position of the 3-quinolinecarbonitrile core while maintaining the 4-anilino substituent. Some derivatives showed potent Src kinase inhibitory activity. [, ]

Properties

CAS Number

34846-64-5

Product Name

3-Quinolinecarbonitrile

IUPAC Name

quinoline-3-carbonitrile

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H

InChI Key

QZZYYBQGTSGDPP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)C#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.